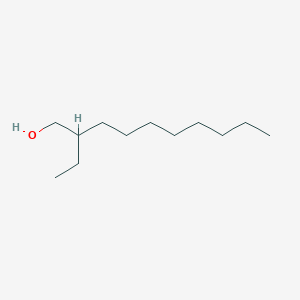
Peanut oil, hydrogenated
Overview
Description
Hydrogenated peanut oil is a product of controlled hydrogenation of peanut oil . It is used in various applications such as an emollient, emulsifier, filling fat for chocolate confectionery products, personal care applications, food packaging adhesives, defoamer in food-contact paper and paperboard, and in food-contact textiles .
Synthesis Analysis
The synthesis of hydrogenated peanut oil involves the process of hydrogenation. This process adds hydrogen to a liquid fat, such as vegetable oil, to turn it into a solid fat at room temperature . Genetic analysis and exploration of major effect QTLs underlying oil content in peanut have been conducted .
Molecular Structure Analysis
The molecular structure of hydrogenated peanut oil is complex and involves various fatty acids. The oil is fully or nearly completely hydrogenated, which reduces the amount of trans fat in the final product .
Chemical Reactions Analysis
Hydrogenated peanut oil undergoes various chemical reactions during its production and use. For instance, during frying, the oil’s stability, attributed to a higher saturated fat content, minimizes harmful byproducts during extended heat exposure compared to other vegetable oils .
Physical And Chemical Properties Analysis
Hydrogenated peanut oil is solid in appearance and insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . The oil’s density, refractive index, and viscosity are highly correlated with its oleic acid and linoleic acid content .
Scientific Research Applications
Fermentative Hydrogen Production
- Hydrogen Production from Peanut Shells : A study by Qi et al. (2018) explored the use of peanut shell as a substrate for fermentative hydrogen production. They found that a mixture of glucose and peanut shell significantly increased hydrogen production. This research highlights the potential of peanut by-products in renewable energy production (Qi et al., 2018).
Hydrogenation Process and Oil Composition
- Yield of Normal Oleic Acid : Bailey et al. (1942) studied the factors affecting the yield of oleic acid through the hydrogenation of cottonseed and peanut oils. They found that temperature, catalyst concentration, hydrogen pressure, and agitation significantly influence the formation of certain fatty acids (Bailey et al., 1942).
- Antioxidant Properties : A study by Bailey et al. (1943) investigated the antioxidant properties of molecularly distilled fractions of peanut oil. They observed that hydrogenation did not appreciably affect the activity of distillable antioxidants in the oil (Bailey et al., 1943).
Nutritional and Health Aspects
- Safety Assessment in Cosmetics : Andersen (2001) provided a comprehensive safety assessment of hydrogenated peanut oil in cosmetics. The study concluded that hydrogenated peanut oil is safe for use in cosmetic formulations, highlighting its skin-conditioning properties (Andersen, 2001).
- Trans-Fatty Acids in Peanut Butter : Sanders (2001) analyzed the fatty acid composition of peanut butter and found no detectable levels of trans-fatty acids, indicating the health benefits of using hydrogenated oils in food products (Sanders, 2001).
Industrial and Food Science Applications
- Role as a Stabilizer in Peanut Butter : Aryana et al. (2003) demonstrated that palm oil, often hydrogenated, is an effective stabilizer in peanut butter, improving oil holding capacity without affecting texture (Aryana et al., 2003).
- Hydrogenated Oil in Muscle Function : Bronnikov et al. (2010) discovered that dietary supplementation of old rats with hydrogenated peanut oil restored the activity of mitochondrial enzymes in skeletal muscles, suggesting potential health benefits (Bronnikov et al., 2010).
Environmental Impact
- Life Cycle Assessment : Schmidt (2015) conducted a life cycle assessment of various vegetable oils, including peanut oil, evaluating their environmental performance. The study provides insight into the sustainability aspects of these oils (Schmidt, 2015).
Mechanism of Action
Target of Action
Hydrogenated peanut oil is primarily used in food and cosmetic industries . In food products like peanut butter, it acts as a stabilizer to prevent oil separation during storage . In cosmetics, it serves as an emollient, emulsifier, skincare product, and viscosity regulator .
Mode of Action
Hydrogenation raises the melting point of peanut oil, making it solid at room temperature. This prevents the oil from separating from the peanut solids, which is why peanut butter with hydrogenated oil doesn’t need to be refrigerated . In cosmetics, it changes the interfacial tension of liquids such as water and oil so that they can be mixed together .
Biochemical Pathways
The biochemical pathways affected by hydrogenated peanut oil are primarily related to its extraction and use. The extraction of peanut proteins and oil bodies is facilitated by the degradation of the peanut cell wall in aqueous enzymatic extraction . In terms of use, the oil acts as a stabilizer in food products and as an emollient and emulsifier in cosmetic formulations .
Pharmacokinetics
Its adme properties would be influenced by its hydrogenation, which makes it solid at room temperature and prevents it from separating from other components in a mixture .
Result of Action
The primary result of the action of hydrogenated peanut oil is the stabilization of mixtures, such as preventing oil separation in peanut butter . In cosmetics, it makes the skin supple and smooth, and increases or regulates the viscosity of the product .
Action Environment
The action of hydrogenated peanut oil can be influenced by environmental factors. For example, the temperature can affect the state of the oil, with hydrogenation raising its melting point so that it is solid at room temperature . This is particularly important in food products like peanut butter, where the oil needs to remain mixed with the peanut solids during storage .
Future Directions
The future of hydrogenated peanut oil looks promising. It is gaining preference among health-conscious consumers due to its potential health benefits . The oil is also being explored for its use in skincare products due to its emollient properties . Furthermore, it serves as a renewable resource in the production of biodiesel, offering an eco-friendly alternative to traditional fossil fuels .
Biochemical Analysis
Biochemical Properties
“Peanut oil, hydrogenated” is rich in nutrients such as essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it can influence the activity of lipase, an enzyme responsible for the breakdown of fats .
Cellular Effects
“this compound” can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the fatty acids in the oil can be incorporated into cell membranes, affecting their fluidity and function .
Molecular Mechanism
At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules and changes in gene expression. The fatty acids in the oil can bind to and activate certain receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. The oil is stable and does not degrade easily, making it suitable for long-term studies. Its long-term effects on cellular function are still being investigated .
Dosage Effects in Animal Models
The effects of “this compound” can vary with different dosages in animal models. While low to moderate doses can have beneficial effects, such as improving lipid profiles, high doses may lead to adverse effects, such as weight gain and increased risk of cardiovascular disease .
Metabolic Pathways
“this compound” is involved in various metabolic pathways. The fatty acids in the oil can be metabolized to produce energy, and they can also be incorporated into other molecules, such as phospholipids and cholesterol .
Transport and Distribution
“this compound” is transported and distributed within cells and tissues through various mechanisms. The fatty acids in the oil can bind to albumin, a protein in the blood, which helps transport them to different tissues .
Subcellular Localization
The components of “this compound” can be found in various subcellular compartments. For example, the fatty acids in the oil can be incorporated into the phospholipids of cell membranes, affecting their properties and function .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)











![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)
